molecular formula C26H23N3O4 B2576808 methyl 4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)benzoate CAS No. 1014091-81-6

methyl 4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)benzoate

Cat. No. B2576808
M. Wt: 441.487
InChI Key: WQBCNLKXUOEHNO-UHFFFAOYSA-N
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Description

The compound “methyl 4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)benzoate” appears to be a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains benzyloxy and carboxamido functional groups.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the benzyloxy and carboxamido groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring substituted with a benzyloxy group and a carboxamido group. The exact structure would depend on the positions of these substitutions on the pyrazole ring.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact molecular structure. The benzyloxy and carboxamido groups could potentially be sites of reactivity. For example, the benzyloxy group could potentially undergo substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions.


Scientific Research Applications

Chemical Structure and Reactivity

  • Studies have explored the chemical structure and reactivity of pyrazole derivatives, providing insights into their potential applications in synthesizing new chemical entities. For example, Holzer et al. (2003) investigated the structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its methyl derivatives, revealing insights into tautomeric structures and intramolecular hydrogen bonding, which could influence the design of molecules with specific properties (Holzer et al., 2003).

Synthetic Pathways

  • The development of synthetic pathways for pyrazole derivatives has been a focus, indicating their importance in medicinal chemistry and materials science. For instance, the synthesis and evaluation of pyrazole-4-carboxamide derivatives for their herbicidal activity demonstrates the utility of these compounds in agriculture (Ohno et al., 2004).

Biological Activities

  • Research into the biological activities of pyrazole derivatives has identified potential applications in drug discovery and development. For example, the synthesis and biological activity of nucleoside and nucleotide derivatives of pyrazofurin, a pyrazole derivative, have been investigated for their antiviral and cytostatic activity, highlighting the therapeutic potential of such compounds (Petrie et al., 1986).

Material Science Applications

  • In material science, pyrazole derivatives have been examined for their potential use in creating new materials with unique properties. The synthesis and characterization of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety for their antimicrobial activities demonstrate the versatility of these compounds in developing materials with biological resistance (Siddiqui et al., 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties for a particular application, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy.


Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, specific literature sources or experimental data would be needed. Always follow safety guidelines when handling chemical compounds. If you have more specific information or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

methyl 4-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCNLKXUOEHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)benzoate

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